2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride
Description
2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride is a nitrile-containing aromatic compound with a phenoxy backbone substituted with an aminomethyl group at the para position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenoxy]acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-5-6-12-9-3-1-8(7-11)2-4-9;/h1-4H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRLNANRUDWRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Etherification and Amination (Based on Patent CN108640845B)
One well-documented method involves a six-step synthesis starting from substituted phenol, proceeding through chloroacetylation, etherification, reduction, further etherification, ammoniation, and deprotection to yield the target amine compound. Although this patent focuses on a related compound (2-[4-(2-ethoxyethyl)phenoxy]ethylamine), the methodology is adaptable to the preparation of this compound due to structural similarities.
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Chloroacetylation | Phenol + chloroacetyl chloride, AlCl3 catalyst, 0-25 °C | Intermediate 2 |
| 2 | Etherification | Sodium ethoxide, solvent (e.g., acetonitrile) | Intermediate 3 |
| 3 | Reduction | Pd/C catalyst, hydrogenation | Intermediate 4 |
| 4 | Etherification | 1,2-Dibromoethane, K2CO3, reflux | Intermediate 5, 85% yield |
| 5 | Ammoniation | Phthalimide potassium salt, DMF, 100 °C | Intermediate 6, 86% yield |
| 6 | Deprotection | Hydrazine hydrate | Target amine compound |
The process advantages include the use of inexpensive raw materials, mild reaction conditions, and high selectivity. However, some steps require careful control to avoid secondary amine byproducts and ensure safety due to reactive intermediates.
Reductive Alkylation and Amidation Route (Based on Journal Article, 2015)
Another approach involves reductive amination and amidation steps starting from glyoxylic acid derivatives and commercially available amines. This method is more focused on generating aminoacetamide derivatives but provides insights applicable to the aminomethylphenoxy scaffold.
- Reductive alkylation of aldehydes with amino reagents using sodium triacetoxyborohydride in methanol.
- Amidation via EDCI/HOBt coupling agents in DMF or acetonitrile.
- Hydrolysis and purification steps to yield the final amine hydrochloride salts.
Yields for related compounds range from 30% to 66% over two steps , indicating moderate efficiency but good functional group tolerance.
One-Pot Synthesis via Epichlorohydrin and Phthalimide Intermediates (Based on Patent WO2012046247A2)
A more streamlined process involves reacting 2-phenylacetonitrile with epichlorohydrin (2-(chloromethyl)oxirane) in the presence of a base, followed by hydrolysis and acid treatment to form an oxabicyclo intermediate. Subsequent condensation with phthalimide salt, conversion to acid chloride, amination, and finally hydrochloride salt formation yields the target compound.
| Step | Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|---|
| a | Nucleophilic substitution | 2-Phenylacetonitrile + 2-(chloromethyl)oxirane + NaOH/DMSO | Oxabicyclo[3.1.0]hexane intermediate |
| b | Condensation | Alkali metal phthalimide salt, solvent | Phthalimidomethyl cyclopropanecarboxylic acid |
| c | Acid chloride formation | Thionyl chloride | Acid chloride intermediate |
| d | Amination | Diethylamine, solvent | Aminomethyl cyclopropane carboxamide |
| e | Salt formation | Hydrogen chloride, solvent | Hydrochloride salt of the target compound |
This method offers a one-pot synthesis advantage, reducing purification steps and improving overall efficiency. The use of phase transfer catalysts and controlled hydrolysis enhances yield and purity.
Comparative Data Table of Preparation Methods
Research Findings and Practical Considerations
Safety and Environmental Impact: The multi-step synthesis requires handling hazardous reagents like chloroacetyl chloride and hydrazine hydrate, necessitating strict safety protocols.
Reaction Selectivity: Use of palladium-catalyzed hydrogenation and phthalimide protection steps improves selectivity for the aminomethyl group, minimizing side reactions.
Purification: Column chromatography and recrystallization are commonly employed to purify intermediates and final products, especially when yields are moderate.
Scalability: The one-pot synthesis approach is favorable for scale-up due to reduced steps and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily recognized for its role as a precursor in the synthesis of pharmaceutical agents. Its structural characteristics allow it to serve as an intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases. The aminomethyl group can interact with biological macromolecules, potentially influencing their functions and leading to therapeutic effects.
Antimicrobial Research
Research indicates that 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride demonstrates notable antimicrobial activity. Studies have shown its effectiveness against multidrug-resistant bacterial strains such as Clostridioides difficile and Enterococcus faecium . The compound's ability to target these pathogens highlights its potential in developing new antimicrobial agents.
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate for synthesizing various organic compounds. It can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for creating complex molecular structures .
The compound is under investigation for its potential biological activities beyond antimicrobial effects. Preliminary studies suggest it may possess anticancer properties, although further research is required to elucidate the mechanisms involved and the extent of its efficacy against different cancer types .
Summary of Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Investigated effectiveness against C. difficile | Demonstrated significant antimicrobial activity against resistant strains |
| Pharmaceutical Development | Explored as a precursor for anticancer agents | Potential anticancer properties noted; further studies needed |
| Organic Synthesis Applications | Used as an intermediate in organic reactions | Versatile in various chemical transformations |
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenoxyacetonitrile backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
2-(Aminomethyl)benzonitrile Hydrochloride (CAS 34403-48-0)
- Structure: Features a benzonitrile core with an aminomethyl group at the ortho position.
- Key Differences: The absence of a phenoxy linker reduces steric hindrance compared to the target compound.
- Physicochemical Properties : Higher lipophilicity due to the absence of an oxygen atom in the linker. Similar solubility in aqueous media due to the hydrochloride salt .
2-[4-(2-Aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide Hydrochloride (CAS 1197727-00-6)
- Structure : Replaces the acetonitrile group with an acetamide and introduces a 3-methylphenyl substituent.
- Molecular Weight : 328.82 g/mol (vs. ~198.65 g/mol for the target compound).
[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic Acid Hydrochloride (CAS 1170395-91-1)
- Structure : Contains a methoxy group at the ortho position and an acetic acid moiety.
- Key Differences : The carboxylic acid group enhances water solubility but may limit blood-brain barrier penetration. The methoxy group introduces electron-donating effects, altering electronic properties .
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Compounds
*Hypothetical calculation based on structural formula.
Key Observations:
- Solubility : Hydrochloride salts universally enhance aqueous solubility. The acetic acid derivative () exhibits the highest solubility due to ionizable carboxylic acid .
- Reactivity : The nitrile group in the target compound may act as an electrophilic warhead in covalent inhibitors, unlike the amide or carboxylic acid analogs .
Biological Activity
2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features an aminomethyl group attached to a phenoxyacetonitrile backbone, which contributes to its chemical reactivity and biological activity. The dual functionality allows for various interactions with biological macromolecules, influencing their functions and leading to potential therapeutic effects.
The mechanism of action involves the interaction of the aminomethyl group with biological targets through hydrogen bonding, while the phenoxyacetonitrile moiety can modulate enzyme and receptor activities. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens. For instance, modifications in related compounds have shown promise in targeting gastrointestinal pathogens like Clostridioides difficile and Enterococcus faecium .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit cell proliferation in several cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substituents on the phenyl rings enhance its potency against cancer cells, potentially through the inhibition of key signaling pathways involved in tumor growth .
Case Study 1: Antimicrobial Efficacy
A study focused on the modification of related compounds demonstrated that certain analogues retained significant antimicrobial activity while improving permeability across cellular membranes. This highlights the potential for developing effective antimicrobial agents based on the structural framework of this compound .
Case Study 2: Cancer Cell Line Testing
In another investigation, derivatives of this compound were tested against various cancer cell lines, revealing IC50 values that indicate strong inhibition of cell proliferation. For example, compounds with specific substitutions exhibited IC50 values as low as 0.84 μM against COX-2, a target implicated in cancer progression .
Data Tables
| Biological Activity | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| Antimicrobial | Clostridioides difficile | N/A | Effective against resistant strains |
| Anticancer | COX-2 | 0.84 - 1.39 | Strong inhibitory activity observed |
| Anticancer | EGFR | 21% - 65% | Comparable to reference drugs |
Q & A
Q. What are the recommended synthesis routes for 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis of phenoxyacetonitrile derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-Furyl(methylamino)acetonitrile hydrochloride are synthesized by reacting aldehydes (e.g., furfural) with methylamine and hydrogen cyanide under acidic conditions . For this compound, a plausible route involves:
Step 1 : Reacting 4-(aminomethyl)phenol with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to form the ether linkage.
Step 2 : Hydrochloride salt formation via HCl gas or aqueous HCl.
Optimization strategies include:
- Temperature control (e.g., 60–80°C for Step 1).
- Solvent selection (e.g., DMF or acetonitrile for polar aprotic conditions).
- Catalytic iodide (e.g., KI) to enhance nucleophilic displacement efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 4.2–4.5 ppm (methylene groups adjacent to oxygen/nitrile), δ 3.8–4.0 ppm (aminomethyl protons), and aromatic protons (δ 6.8–7.2 ppm).
- ¹³C NMR : Signals for nitrile (~115–120 ppm), aromatic carbons (~120–140 ppm), and ether-linked methylene (~65–70 ppm) .
- High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column with UV detection (λ = 254 nm).
- Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid for ion-pairing .
- Mass Spectrometry (MS) :
- ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors or nitrile-related byproducts .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid :
- Skin contact: Rinse with water for 15 minutes.
- Eye exposure: Flush with saline solution .
Advanced Research Questions
Q. How do structural modifications in related phenoxyacetonitrile derivatives influence the compound's reactivity and pharmacological potential?
- Methodological Answer : Structural analogs (e.g., 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride) demonstrate that:
- Aminomethyl Position : Para-substitution (vs. meta) enhances steric accessibility for target binding (e.g., enzyme active sites) .
- Nitrile Group : Acts as a hydrogen-bond acceptor, critical for interactions with biological targets (e.g., kinases) .
- Hydrochloride Salt : Improves aqueous solubility but may reduce passive diffusion; counterion choice (e.g., acetate vs. HCl) affects bioavailability .
Q. What experimental design strategies are effective in resolving conflicting data regarding the compound's bioavailability and metabolic stability?
- Methodological Answer : Conflicting bioavailability data can arise from formulation variability or assay sensitivity. Strategies include:
- Box-Behnken Design : Optimize formulation parameters (e.g., pH, excipients) to enhance solubility .
- In Vitro/In Vivo Correlation (IVIVC) :
- Use Franz diffusion cells for skin permeability studies .
- Validate with LC-MS/MS for plasma metabolite quantification .
- Metabolic Stability Assays :
- Incubate with liver microsomes (human/rat) and monitor degradation via HPLC .
Q. What are the challenges in quantifying trace impurities in this compound, and which analytical techniques are most reliable?
- Methodological Answer :
- Challenges :
- Co-elution of impurities (e.g., des-aminomethyl byproducts) in HPLC .
- Low UV absorbance of nitrile-containing impurities .
- Solutions :
- Tandem Mass Spectrometry (LC-MS/MS) : Detect impurities at <0.1% levels using MRM transitions .
- Ion Chromatography : Quantify chloride counterion variability .
- Forced Degradation Studies : Expose to heat/light and monitor degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
